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Compound of Interest |

Compound Name: CAY10592
CAS No.: 685139-10-0
Cat. No.: B120078
. J

Part 1: Executive Summary & Compound Profile

CAY10592 (Item No. 10012536) is a potent, high-affinity peroxisome proliferator-activated
receptor delta (PPARJ) agonist. Unlike its PLD-inhibitor analog (CAY10594), CAY10592 is
utilized primarily to study fatty acid oxidation, insulin sensitivity, and skeletal muscle endurance.

The primary challenge in delivering CAY10592 via intraperitoneal (IP) injection is its high
lipophilicity and poor aqueous solubility. The compound is practically insoluble in pure saline or
PBS (< 10 pg/ml), necessitating the use of organic co-solvents or lipid-based carriers to
achieve pharmacologically relevant doses (typically 3—10 mg/kg in mice).

Physicochemical Profile
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Implications for
Formulation

Formal Name

2-[4-[[3,3-bis(4-
bromophenyl)-2-propen-1-

Highly hydrophobic aromatic

ylJthio]-2-chlorophenoxy]-acetic  structure.
acid
] Large molecule; slow
Molecular Weight 568.7 g/mol ) )
dissolution rate.
Solubility (DMSO) ~30 mg/ml Excellent primary solvent.
B Viable alternative, but DMSO
Solubility (Ethanol) ~20 mg/mi ) .
is preferred for stability.
Critical: Will precipitate
Solubility (PBS pH 7.2) < 0.1 mg/mi immediately upon direct

dilution without co-solvents.

Appearance

Crystalline Solid

Requires vortexing/sonication

to dissolve fully in stock.

Part 2: Formulation Protocols

Two protocols are provided below. Protocol A is the recommended "Universal Lipophilic

Vehicle" for standard dosing (up to 5 mg/kg). Protocol B is an alternative oil-based formulation

for high-dose studies or long-term release.

Protocol A: The "Solvent-Surfactant" System

(Recommended)

Target Concentration: 0.5 — 1.0 mg/ml Vehicle Composition: 10% DMSO / 40% PEG400 / 5%

Tween 80 / 45% Saline

This formulation uses DMSO to solubilize the crystalline solid, PEG400 to prevent precipitation

upon aqueous dilution, and Tween 80 to micellize the compound, ensuring homogeneity.

Reagents Required
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CAY10592 (Solid)[1]

Dimethyl Sulfoxide (DMSO), sterile filtered (Sigma or equivalent)

Polyethylene Glycol 400 (PEG400)

Tween 80 (Polysorbate 80)

Sterile Saline (0.9% NacCl)

Step-by-Step Preparation (Example: 10 mL Volume)

o Calculate: Determine the total mass of CAY10592 needed.
o Example: For 10 mL at 1 mg/ml, weigh 10 mg of CAY10592.
e Primary Solubilization (The "Stock"):
o Add 1.0 mL of 100% DMSO directly to the vial containing the 10 mg powder.

o Action: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at
37°C for 5 minutes until the solution is perfectly clear.

o Checkpoint: The solution must be clear yellow/colorless. If cloudy, do not proceed.
e Co-Solvent Addition (The "Bridge"):

o Add 4.0 mL of PEG400 to the DMSO/drug solution.

o Add 0.5 mL of Tween 80.

o Action: Vortex thoroughly. The solution becomes viscous; ensure complete mixing.
e Agueous Dilution (The "Final Mix"):

o Critical Step: Slowly add 4.5 mL of Warm Sterile Saline (pre-warmed to 37°C) dropwise
while vortexing.

o Why Warm? Cold saline can shock the hydrophobic compound out of solution.
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o Validation:

o Inspect visually.[2][3] The final solution should be clear to slightly opalescent (due to
Tween). Large visible crystals indicate failure (crashing out).

Protocol B: The Oil-Based Depot (Alternative)

Target Concentration: > 2.0 mg/ml Vehicle Composition: 10% DMSO / 90% Corn QOil

Best for high-dose studies where aqueous volume limits are restrictive. Oil formulations often
provide a slower, sustained release profile (depot effect).

Dissolve CAY10592 in 100% DMSO at 10x the final target concentration (e.g., 20 mg/ml).

Add this DMSO stock to sterile, filtered Corn QOil (ratio 1:9).

Sonicate in a warm bath (40°C) for 10-15 minutes.

Note: This mixture is viscous. Use a lower gauge needle (e.g., 25G or 23G) for injection.

Part 3: Experimental Workflow & Visualization
Workflow Diagram: Formulation Logic

The following diagram illustrates the critical order of operations to prevent precipitation
("crashing out").
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Caption: Step-by-step solubilization workflow. The "Bridge" step (PEG/Tween) is critical to
prevent precipitation when saline is added.
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Mechanism of Action: PPARJ Signaling

Understanding the pathway ensures the researcher validates the correct downstream markers
(e.g., CPT1, PDK4 expression) to confirm successful drug delivery.
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Caption: CAY10592 activates PPARJ, forming a heterodimer with RXR to drive transcription of
metabolic genes.
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Part 4: In Vivo Administration Guide

Dosing Parameters (Mouse)
o Standard Dose: 3 — 10 mg/kg.

¢ Injection Volume: 5 — 10 mL/kg (Standard is 100 pL per 20g mouse).

e Needle Size: 27G or 30G (use 25G if using Corn Qil).

Dose Calculation Table (for 10 mL/kg volume)
Dose: 3 mglkg (Inj Dose: 10 mg/kg (Inj Required Stock
Vol) Vol) Conc.

Mouse Weight (g)

0.3 mg/mL (Low) /1.0

20 200 pL 200 pL
g H H mg/mL (High)
0.3 mg/mL (Low) /1.0
259 250 pL 250 uL _
mg/mL (High)
0.3 mg/mL (Low) /1.0
304¢g 300 pL 300 pL

mg/mL (High)

Safety & Toxicity Monitoring

e Vehicle Toxicity: The 10/40/5/45 vehicle is generally well-tolerated. However, DMSO >10%
can cause local peritoneal irritation. Monitor mice for "writhing" immediately post-injection.

o Compound Specifics: PPARS agonists can alter metabolic rate. Monitor body weight daily.

o Control Group: Always inject a "Vehicle Only" control group (10% DMSO / 40% PEG400 / 5%
Tween 80 / 45% Saline) to distinguish vehicle effects from drug effects.

References

o Cayman Chemical.CAY10592 Product Information & Safety Data Sheet. Item No. 10012536.
[2]
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e Tiefenbach, J., et al. (2010).[4] "Small-molecule in vivo screening in zebrafish identifies
modulators of human nuclear receptors.” Nature Chemical Biology.[5] (Demonstrates in vivo
utility of PPAR modulators).

* Wang, Y.X., et al. (2004). "Peroxisome-proliferator-activated receptor delta activates fat
metabolism to prevent obesity." Cell. (Foundational paper for PPARd agonist protocols like
GW501516, structurally relevant to CAY10592).

e Li, P, etal. (2011). "Adipocyte NCoR knockout decreases PPARy phosphorylation and
enhances PPARYy activity." Cell. (References CAY10592 usage in metabolic assays).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Vehicle Formulation for CAY10592 Intraperitoneal
Injection]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120078#vehicle-formulation-for-cay10592-
intraperitoneal-injection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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